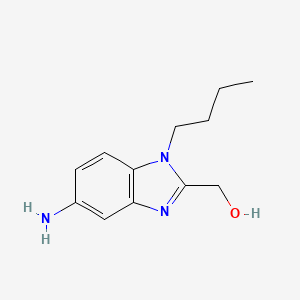
2,2-Difluoro-1,3-benzodioxol-4-ol
Descripción general
Descripción
2,2-Difluoro-1,3-benzodioxol-4-ol, also known as DBDO, is a chemical compound with potential applications in scientific research. It is a derivative of benzodioxole, a heterocyclic organic compound that has been found to exhibit a range of biological activities. DBDO has attracted attention for its potential use in the development of new drugs, as well as its utility as a research tool in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
2,2-Difluoro-1,3-benzodioxol-4-ol is utilized in various synthetic processes. For instance, it serves as a key intermediate in the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a potential metabolically stable derivative of benzodioxole, useful in medicinal chemistry (Catalani, Paio, & Perugini, 2010). Additionally, it has been converted into a variety of derivatives, showcasing its versatility as an acidic arene (Schlosser, Gorecka, & Castagnetti, 2003).
Fungicide Development
In agricultural chemistry, 2,2-difluoro-1,3-benzodioxol-4-aldehyde, derived from this compound, is a crucial intermediate for the fungicide fludioxonil. Research focused on improving the yield and purity of this compound demonstrates its significance in developing effective fungicides (Zhang Zhi-rong, 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are synthesized for various applications. For example, a study reported the synthesis of 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, an analogue with significant biological activities against HIV and HBV, from a derivative of this compound (Wu, Zhang, Meng, & Qing, 2004).
Biodegradation and Environmental Impact
An unexpected aspect of this compound is its biodegradation and defluorination by Pseudomonas putida F1, as discovered in a study analyzing the biodegradation mechanisms of polyfluorinated compounds. This research is significant in understanding the environmental impact and degradation pathways of such compounds (Bygd, Aukema, Richman, & Wackett, 2021).
Safety and Hazards
This compound is classified as having acute toxicity (dermal and inhalation), specific target organ toxicity (respiratory tract irritation), acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation . It is advised to avoid breathing its vapours and contact with skin and eyes, and to use protective equipment when handling it .
Direcciones Futuras
While specific future directions for the research and application of 2,2-Difluoro-1,3-benzodioxol-4-ol are not detailed in the search results, its use as an intermediate in the synthesis of products for agricultural chemistry and pharmaceutical products suggests potential areas of continued exploration .
Mecanismo De Acción
Target of Action
It’s known to cause skin irritation and specific target organ toxicity
Mode of Action
It’s known that the compound has a planar structure , which might influence its interaction with its targets. More research is needed to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Given its toxicity profile , it’s likely that the compound affects multiple pathways, leading to downstream effects such as skin irritation and organ toxicity.
Result of Action
It’s known to cause skin irritation and specific target organ toxicity , indicating that it has significant biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoro-1,3-benzodioxol-4-ol. For instance, air velocity falls rapidly with distance away from the opening of a simple extraction pipe . This could potentially affect the distribution and concentration of the compound in a given environment, thereby influencing its action and efficacy.
Análisis Bioquímico
Biochemical Properties
2,2-Difluoro-1,3-benzodioxol-4-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter the expression of genes related to oxidative stress and apoptosis, leading to changes in cell survival and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, inhibiting their activity and thereby altering metabolic pathways . Additionally, this compound can modulate the transcription of specific genes, leading to changes in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, this compound can exhibit toxic or adverse effects, including liver damage and disruption of normal cellular function . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can lead to changes in metabolic flux and alterations in metabolite levels. Additionally, this compound can affect the activity of cofactors, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are essential for understanding the bioavailability and efficacy of this compound in biological systems.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.
Propiedades
IUPAC Name |
2,2-difluoro-1,3-benzodioxol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLKNZQTCHZQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299766 | |
| Record name | 2,2-Difluoro-1,3-benzodioxol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126120-86-3 | |
| Record name | 2,2-Difluoro-1,3-benzodioxol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126120-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-benzodioxol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one](/img/structure/B3033832.png)

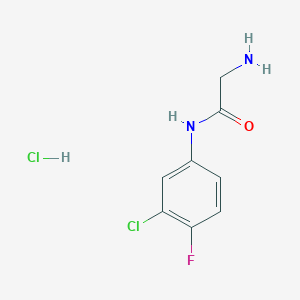
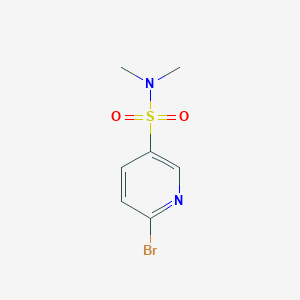
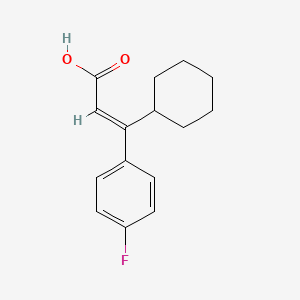
![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B3033839.png)
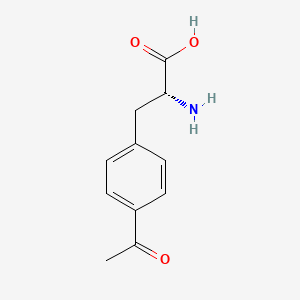
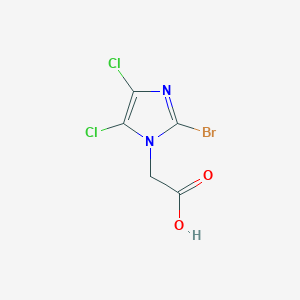
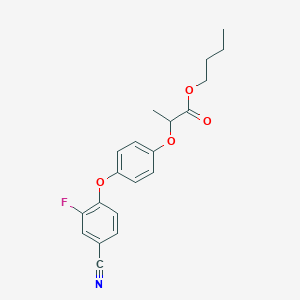
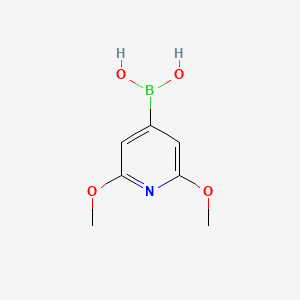
![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3033850.png)
